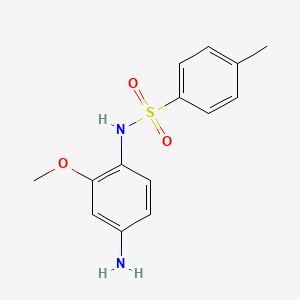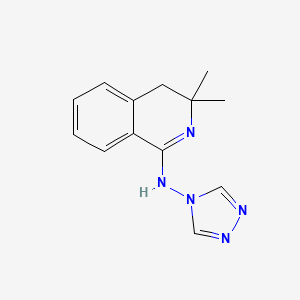![molecular formula C16H14N4O2 B5867137 N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline, also known as MNIA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNIA is a derivative of imidazole and has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.
作用机制
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is a fluorescent probe that binds to proteins, lipids, and nucleic acids in cells. It emits fluorescence when excited with UV light, allowing researchers to track the movement and function of these molecules in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to bind to the mitochondrial membrane and to be involved in the regulation of mitochondrial function. It has also been shown to be involved in the regulation of cell death.
Biochemical and Physiological Effects
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. It has been shown to be involved in the regulation of mitochondrial function and to be involved in the regulation of cell death.
实验室实验的优点和局限性
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has a number of advantages for use in lab experiments. It is a fluorescent probe that is easy to use and provides a high level of sensitivity. It can be used to study a wide range of biological processes and can be used in both in vitro and in vivo experiments. However, N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline also has some limitations. It is a toxic compound that can be harmful to cells at high concentrations. It can also interfere with other fluorescent probes, making it difficult to use in combination with other probes.
未来方向
There are a number of future directions for research on N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. One direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of mitochondrial function and to determine its potential as a therapeutic agent for mitochondrial diseases. Another direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of cell death and to determine its potential as a therapeutic agent for cancer. Additionally, further research is needed to investigate the safety and toxicity of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline and to develop new fluorescent probes that can be used in combination with N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
合成方法
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with 2-aminomethylphenylamine to form 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. This intermediate is then methylated using dimethyl sulfate to form N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
科学研究应用
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the function of proteins, lipids, and nucleic acids in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used to study the effect of oxidative stress on cells and to investigate the role of mitochondria in cell death. It has also been used to study the effect of drugs on cells and to investigate the mechanism of action of drugs.
属性
IUPAC Name |
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-17-14-4-2-3-5-16(14)19-10-15(18-11-19)12-6-8-13(9-7-12)20(21)22/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDYDCXLIIJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)



